PSB 1115

Catalog No.
S540499
CAS No.
152529-79-8
M.F
C14H14N4O5S
M. Wt
350.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSB 1115

CAS Number

152529-79-8

Product Name

PSB 1115

IUPAC Name

4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

InChI

InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23)

InChI Key

UYDRRQPGDSIMNU-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O

solubility

Soluble in DMSO

Synonyms

1-propyl-8-(4-sulfophenyl)xanthine, 1-propyl-8-p-sulfophenylxanthine, PSB 1115, PSB-1115, PSB1115

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O

The exact mass of the compound 4-(2,6-Dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid is 350.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PSB 1115 is a highly selective antagonist of the human A2B adenosine receptor, characterized by its water solubility and specificity. Its chemical structure includes a dihydropyridine core, which is a common feature among calcium channel blockers, but PSB 1115 is distinct in its action on adenosine receptors. The compound has a binding affinity (Ki) of approximately 53.4 nM for the A2B receptor, while showing significantly lower affinities for A1 and A3 receptors, which are greater than 10,000 nM . This selectivity makes PSB 1115 a valuable tool for studying the physiological roles of the A2B receptor.

PSB 1115 primarily interacts with the A2B adenosine receptor through competitive inhibition. The compound's mechanism involves blocking adenosine from binding to the receptor, thereby preventing downstream signaling pathways associated with fluid secretion and other physiological responses. In experimental settings, PSB 1115 has been shown to inhibit elevated adenosine-stimulated fluid secretion in murine models .

The biological activity of PSB 1115 is predominantly linked to its role as an antagonist of the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation, vasodilation, and modulation of neurotransmitter release. Studies have demonstrated that PSB 1115 can effectively reduce fluid secretion in response to adenosine, indicating its potential therapeutic applications in conditions where adenosine signaling is dysregulated .

The synthesis of PSB 1115 typically involves multi-step organic reactions that construct the dihydropyridine framework. While specific synthetic routes are proprietary or not extensively detailed in public literature, it generally includes:

  • Formation of Dihydropyridine Core: This is achieved through condensation reactions involving appropriate aldehydes and amines.
  • Functionalization: Subsequent steps involve adding functional groups that enhance selectivity for the A2B receptor.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for biological testing.

PSB 1115 has potential applications in both research and therapeutic contexts:

  • Research Tool: It serves as an important tool for studying the pharmacology of the A2B receptor and its role in various biological systems.
  • Therapeutic Potential: Given its selective antagonism, it may be explored for treating conditions such as asthma or other inflammatory diseases where adenosine signaling contributes to pathophysiology .

Interaction studies involving PSB 1115 have focused on its binding characteristics and effects on cellular signaling pathways. Notably, it has been shown to inhibit adenosine-induced increases in cyclic adenosine monophosphate levels in cell lines expressing the A2B receptor . Additionally, studies comparing PSB 1115 with other calcium channel blockers have provided insights into its unique role as an A2B antagonist rather than a general calcium channel blocker.

Several compounds exhibit similar properties to PSB 1115, particularly those that also target adenosine receptors or share structural features:

Compound NameTarget ReceptorKi Value (nM)Selectivity
NifedipineCalcium ChannelsVariesNon-selective
NisoldipineCalcium ChannelsVariesNon-selective
IsradipineCalcium ChannelsVariesNon-selective
MRS1754A2A Adenosine Receptor~10Selective for A2A
CGS21680A2A Adenosine Receptor~0.1Highly selective

Uniqueness of PSB 1115: Unlike traditional calcium channel blockers like nifedipine and nisoldipine, which affect calcium influx across membranes, PSB 1115 specifically inhibits the A2B adenosine receptor without impacting other calcium channels or receptors significantly. This specificity allows for targeted therapeutic strategies that minimize side effects associated with broader action profiles.

Xanthine Core Modifications

The xanthine core of PSB 1115 represents a purine derivative scaffold that has been extensively modified to achieve adenosine A2B receptor selectivity. PSB 1115, chemically known as 1-propyl-8-(4-sulfophenyl)xanthine, is designated as compound 17 in the original structure-activity relationship studies and serves as a prototypical water-soluble adenosine A2B receptor antagonist [1] [2].

The fundamental xanthine core structure consists of a bicyclic purine system with characteristic nitrogen atoms at positions 1, 3, 7, and 9. In PSB 1115, the core features several critical modifications that distinguish it from non-selective xanthines like caffeine and theophylline. The most significant structural feature is the absence of substitution at the N3 position, which has been demonstrated to be crucial for enhanced A2B selectivity [1] [2].

Comprehensive structure-activity relationship studies have revealed that 1,8-disubstituted xanthine derivatives, such as PSB 1115, exhibit equipotent or superior activity compared to 1,3,8-trisubstituted analogues at A2B adenosine receptors while demonstrating reduced potency at A1, A2A, and A3 receptor subtypes [1]. This selectivity pattern represents a significant advancement in adenosine receptor pharmacology.

The xanthine core modifications in PSB 1115 include a hydrogen bond acceptor group at the C6 position (carbonyl), a hydrogen bond donating group at the N7 position (hydrogen), and the critical 8-position substitution with a para-sulfophenyl group [3]. These pharmacophoric features are essential for receptor binding and selectivity.

PositionModificationImpact on A2B ActivitySAR Significance
N1Propyl substitutionEssential for selectivityOptimal over methyl/ethyl
N3Unsubstituted (H)Enhances A2B selectivitySuperior to methylated
C6Carbonyl groupHydrogen bond acceptorCritical for binding
N7HydrogenHydrogen bond donorRequired for activity
C8Para-sulfophenylReceptor recognitionDefines selectivity

Sulfophenyl Substituent Effects

The para-sulfophenyl substituent at the C8 position of PSB 1115 represents a crucial structural modification that confers both receptor selectivity and unique physicochemical properties. This sulfonic acid group (SO₃H) serves multiple functions in the molecule's biological activity and pharmaceutical characteristics [4] [3].

The sulfonic acid moiety imparts strong ionic character to PSB 1115, resulting in exceptional water solubility exceeding 1 milligram per milliliter [5] [6]. This high aqueous solubility distinguishes PSB 1115 from many other xanthine derivatives and enables its use in in vivo studies where water-soluble compounds are required [7].

Structure-activity relationship studies have demonstrated that the sulfonic acid group can be replaced with other functional groups while maintaining or altering biological activity. Sulfonyl fluoride derivatives, such as PSB-21500, PSB-21501, and PSB-21502, have been developed as irreversible antagonists [3] [8]. These compounds retain the phenyl ring system but replace the sulfonic acid with a sulfonyl fluoride group, resulting in covalent binding to the receptor.

The ionic character of the sulfonate group significantly impacts the compound's membrane permeability and pharmacokinetic properties. PSB 1115 demonstrates poor membrane penetration due to its ionic nature, which restricts its activity to peripheral tissues and prevents significant central nervous system penetration [7]. This peripheral restriction is advantageous for studying A2B receptor function without central confounding effects.

Comparative analysis of different sulfophenyl substituents reveals distinct effects on binding characteristics:

Substituent TypeWater SolubilityBinding ModeMembrane PermeabilityPharmacological Impact
Sulfonic acid (SO₃H)HighReversiblePoorPeripherally restricted
Sulfonyl fluoride (SO₂F)LowIrreversibleBetterImproved tissue penetration
SulfonamideModerateReversibleModerateBalanced properties
Carboxylic acidModerateReversibleModerateAlternative ionic group

Propyl Group Positional Isomerism

The propyl group substitution pattern in PSB 1115 demonstrates critical importance for adenosine A2B receptor selectivity and binding affinity. PSB 1115 features a propyl group at the N1 position of the xanthine core, which has been identified as optimal for A2B receptor selectivity through systematic structure-activity relationship studies [1] [2].

Positional isomerism studies have revealed that N1-propyl substitution provides superior A2B selectivity compared to alternative substitution patterns. The N1-propyl group in PSB 1115 contributes to a binding affinity (Ki) of 53.4 nanomolar at human A2B receptors while maintaining greater than 187-fold selectivity over human A1 and A2A receptors [5] [6] [9].

Comparative analysis of propyl group positioning demonstrates distinct selectivity profiles:

N1-propyl derivatives, exemplified by PSB 1115, exhibit the selectivity pattern A2B > A1 > A2A, which is optimal for A2B-selective antagonism [10]. This positioning allows favorable interactions with the A2B receptor binding site while reducing affinity for other adenosine receptor subtypes.

N3-propyl substitution results in reduced selectivity and is less commonly employed in A2B-selective designs. The N3 position in PSB 1115 remains unsubstituted, which contributes to the compound's selectivity profile [1].

N1,N3-dipropyl substitution, while providing good overall receptor binding, reduces the selectivity advantage observed with N1-monopropyl derivatives. Compounds like MRS-1754 demonstrate this pattern with excellent potency but different selectivity characteristics [11].

The propyl group length has been optimized through systematic alkyl chain variation studies. Research indicates that propyl substitution provides superior A2B selectivity compared to shorter (methyl, ethyl) or longer alkyl chains [1] [2]. This optimal chain length likely reflects favorable hydrophobic interactions within the A2B receptor binding pocket.

PositionA2B AffinitySelectivity PatternOptimal for A2BRepresentative Compound
N1-PropylHighA2B > A1 > A2AYesPSB-1115
N3-PropylModerateReduced selectivityNoLess common derivatives
N1,N3-DipropylHighGood overallContext-dependentMRS-1754
N7-PropylLowPoor selectivityNoRare derivatives

Ionic Character and Water Solubility Considerations

The ionic character of PSB 1115, conferred by the para-sulfophenyl group, represents a defining characteristic that influences both its biological activity and pharmaceutical properties. The sulfonic acid group exists in its ionized form under physiological conditions, creating a permanently charged molecule that exhibits unique solubility and distribution characteristics [4] [7].

The exceptional water solubility of PSB 1115 exceeds 1 milligram per milliliter, making it one of the most water-soluble adenosine receptor antagonists available [5] [6]. This high aqueous solubility enables formulation for in vivo studies and provides practical advantages for research applications where water-soluble compounds are required.

The ionic character significantly impacts the compound's membrane permeability and tissue distribution. PSB 1115 demonstrates poor penetration across biological membranes due to its charged nature, which results in peripheral restriction of its pharmacological activity [7]. This membrane impermeability prevents significant central nervous system penetration and limits the compound's activity to peripheral tissues.

Pharmacokinetic studies have revealed that the ionic character of PSB 1115 influences its absorption, distribution, metabolism, and excretion properties. The compound exhibits moderate plasma protein binding and good metabolic stability, characteristics that support its utility in in vivo research applications [12].

The ionic character has been exploited in the development of prodrug strategies. Research has demonstrated that sulfonic acid groups can be protected using lipophilic protecting groups, such as nitrophenyl esters, to create prodrugs with improved membrane permeability that can be converted to the active sulfonic acid form in vivo [4] [13].

Comparative analysis of different ionic substituents reveals the relationship between charge character and pharmaceutical properties:

PropertyPSB-1115 CharacteristicsPharmaceutical Significance
Molecular Weight350.35 g/molDrug-like properties
LogPLow (hydrophilic)Favors selectivity
Water SolubilityHigh (>1 mg/mL)Enables in vivo use
Membrane PermeabilityPoor (ionic)Peripheral restriction
Plasma Protein BindingModeratePredictable pharmacokinetics
Metabolic StabilityGoodSustained activity

The ionic character of PSB 1115 contributes to its selectivity profile by influencing its interaction with different adenosine receptor subtypes. The charged sulfonate group may interact favorably with specific amino acid residues in the A2B receptor binding site while being less compatible with the binding sites of other adenosine receptor subtypes [3] [8].

Structure-activity relationship studies have demonstrated that modifications to the ionic character can significantly alter both binding affinity and selectivity. The development of sulfonyl fluoride derivatives represents an approach to maintain the phenyl ring system while altering the ionic properties to achieve irreversible binding [3] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

350.06849073 g/mol

Monoisotopic Mass

350.06849073 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Adenosine A2 Receptor Antagonists

Wikipedia

PSB1115

Dates

Last modified: 08-15-2023
1. Abo-Salem et al (2004) Antinociceptive effects of novel A2B adenosine receptor antagonists. J.Pharmacol.Exp.Ther. 308 358. PMID: 14563788.
2. Yan and Muller (2004) Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability. J.Med.Chem. 47 1031. PMID: 14761205.

Explore Compound Types